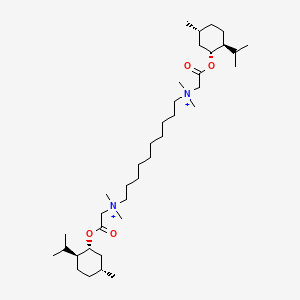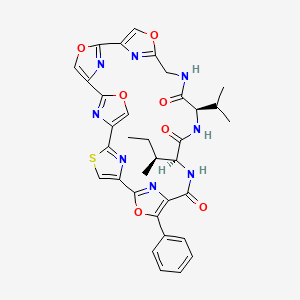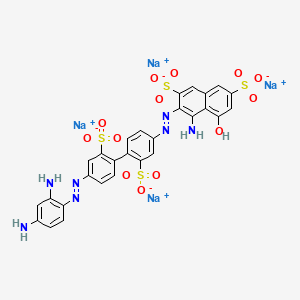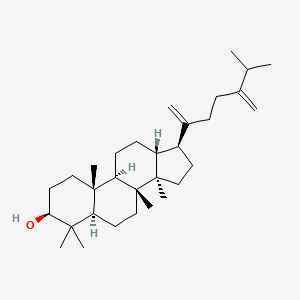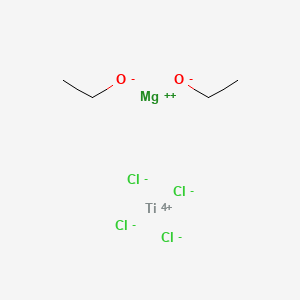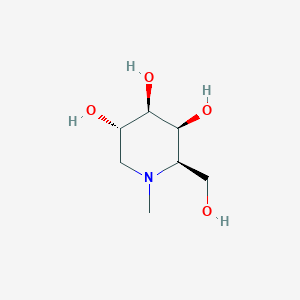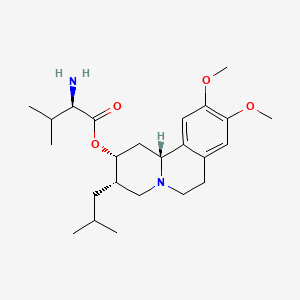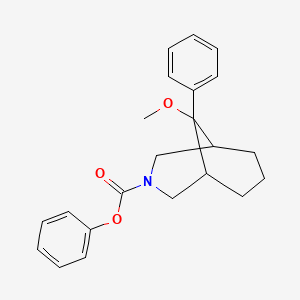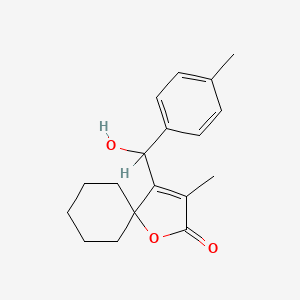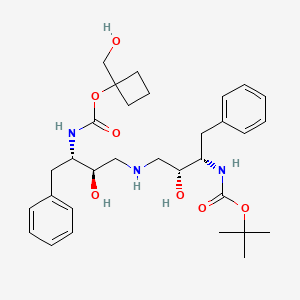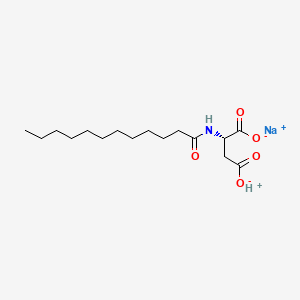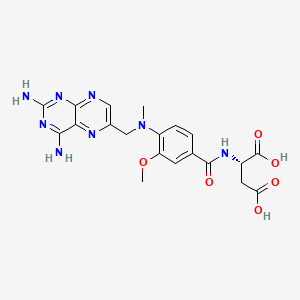
Aspartic acid, N-(4-(((2,4-diamino-6-pteridinyl)methyl)methylamino)-3-methoxybenzoyl)-, L-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Aspartic acid, N-(4-(((2,4-diamino-6-pteridinyl)methyl)methylamino)-3-methoxybenzoyl)-, L- is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its intricate molecular structure, which includes an aspartic acid backbone linked to a pteridine derivative through a methoxybenzoyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Aspartic acid, N-(4-(((2,4-diamino-6-pteridinyl)methyl)methylamino)-3-methoxybenzoyl)-, L- typically involves multiple steps. The process begins with the preparation of the pteridine derivative, which is then coupled with the methoxybenzoyl group. The final step involves the attachment of the aspartic acid moiety. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using optimized reaction conditions to maximize yield and purity. The process involves the use of large-scale reactors and continuous monitoring of reaction parameters to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
Aspartic acid, N-(4-(((2,4-diamino-6-pteridinyl)methyl)methylamino)-3-methoxybenzoyl)-, L- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxides or other oxygen-containing compounds.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to the formation of reduced compounds.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction may produce amines or alcohols. Substitution reactions can result in a wide range of products depending on the substituents involved .
Scientific Research Applications
Aspartic acid, N-(4-(((2,4-diamino-6-pteridinyl)methyl)methylamino)-3-methoxybenzoyl)-, L- has numerous applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Studied for its role in cellular processes and metabolic pathways.
Medicine: Investigated for its potential therapeutic effects and as a component in drug development.
Industry: Utilized in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of Aspartic acid, N-(4-(((2,4-diamino-6-pteridinyl)methyl)methylamino)-3-methoxybenzoyl)-, L- involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic regulation .
Comparison with Similar Compounds
Similar Compounds
- Aspartic acid, N-(4-(((2,4-diamino-6-pteridinyl)methyl)methylamino)benzoyl)-, L-
- Aspartic acid, N-(4-(((2,4-diamino-6-pteridinyl)methyl)methylamino)-3-hydroxybenzoyl)-, L-
- Aspartic acid, N-(4-(((2,4-diamino-6-pteridinyl)methyl)methylamino)-3-chlorobenzoyl)-, L-
Uniqueness
The uniqueness of Aspartic acid, N-(4-(((2,4-diamino-6-pteridinyl)methyl)methylamino)-3-methoxybenzoyl)-, L- lies in its specific molecular structure, which imparts distinct chemical and biological properties. The presence of the methoxy group in the benzoyl moiety differentiates it from other similar compounds, influencing its reactivity and interactions with biological targets .
Properties
CAS No. |
82144-28-3 |
|---|---|
Molecular Formula |
C20H22N8O6 |
Molecular Weight |
470.4 g/mol |
IUPAC Name |
(2S)-2-[[4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]-3-methoxybenzoyl]amino]butanedioic acid |
InChI |
InChI=1S/C20H22N8O6/c1-28(8-10-7-23-17-15(24-10)16(21)26-20(22)27-17)12-4-3-9(5-13(12)34-2)18(31)25-11(19(32)33)6-14(29)30/h3-5,7,11H,6,8H2,1-2H3,(H,25,31)(H,29,30)(H,32,33)(H4,21,22,23,26,27)/t11-/m0/s1 |
InChI Key |
XMXRJTLFZFKCNF-NSHDSACASA-N |
Isomeric SMILES |
CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=C(C=C(C=C3)C(=O)N[C@@H](CC(=O)O)C(=O)O)OC |
Canonical SMILES |
CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=C(C=C(C=C3)C(=O)NC(CC(=O)O)C(=O)O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


